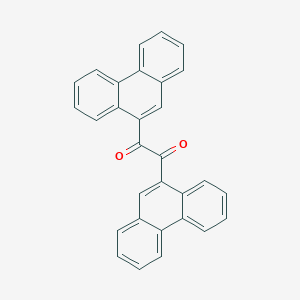
3-Amino-2,5,6-tribromophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2,5,6-tribromophenol (ATBP) is a synthetic chemical compound that belongs to the class of halogenated phenols. It is widely used in scientific research due to its unique properties and potential applications in various fields. ATBP is a white crystalline powder that is soluble in organic solvents and water.
Wirkmechanismus
3-Amino-2,5,6-tribromophenol inhibits PTPs by binding to the active site of the enzyme and preventing its dephosphorylation activity. This inhibition leads to the activation of downstream signaling pathways, which can have a wide range of effects on cellular function. 3-Amino-2,5,6-tribromophenol has been shown to be a potent inhibitor of PTP1B, which is a critical regulator of insulin signaling. By inhibiting PTP1B, 3-Amino-2,5,6-tribromophenol can enhance insulin sensitivity and improve glucose tolerance in animal models of diabetes.
Biochemical and Physiological Effects:
3-Amino-2,5,6-tribromophenol has been shown to have a wide range of biochemical and physiological effects. It has been shown to enhance insulin sensitivity and glucose tolerance in animal models of diabetes. It can also inhibit the growth of cancer cells by activating apoptosis pathways. 3-Amino-2,5,6-tribromophenol has been shown to have anti-inflammatory effects by inhibiting the activity of pro-inflammatory cytokines. Additionally, 3-Amino-2,5,6-tribromophenol has been shown to have neuroprotective effects by preventing the formation of amyloid beta plaques in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
3-Amino-2,5,6-tribromophenol has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It is also a potent inhibitor of PTPs, which makes it a valuable tool for studying cellular signaling pathways. However, 3-Amino-2,5,6-tribromophenol has some limitations for lab experiments. It is a synthetic compound that may not accurately reflect the activity of natural compounds in vivo. Additionally, its effects on cellular function may be dose-dependent and require careful titration.
Zukünftige Richtungen
There are several future directions for research on 3-Amino-2,5,6-tribromophenol. One area of interest is the development of 3-Amino-2,5,6-tribromophenol analogs that may have improved potency or selectivity for specific PTPs. Another area of interest is the application of 3-Amino-2,5,6-tribromophenol in the treatment of metabolic disorders, such as diabetes and obesity. Additionally, 3-Amino-2,5,6-tribromophenol may have potential applications in the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand the potential applications of 3-Amino-2,5,6-tribromophenol in these fields.
Synthesemethoden
3-Amino-2,5,6-tribromophenol can be synthesized by reacting 3,5,6-tribromo-2-hydroxyphenol with ammonia in the presence of a catalyst. The reaction yields 3-Amino-2,5,6-tribromophenol as a white crystalline powder with a purity of over 99%. The synthesis of 3-Amino-2,5,6-tribromophenol is relatively straightforward and can be performed in a laboratory setting using standard equipment.
Wissenschaftliche Forschungsanwendungen
3-Amino-2,5,6-tribromophenol has been extensively used in scientific research due to its unique properties and potential applications in various fields. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cellular signaling pathways. 3-Amino-2,5,6-tribromophenol has been shown to inhibit the activity of several PTPs, including PTP1B, TC-PTP, and SHP-2. This inhibition can lead to the activation of downstream signaling pathways, which can have a wide range of effects on cellular function.
Eigenschaften
Produktname |
3-Amino-2,5,6-tribromophenol |
|---|---|
Molekularformel |
C6H4Br3NO |
Molekulargewicht |
345.81 g/mol |
IUPAC-Name |
3-amino-2,5,6-tribromophenol |
InChI |
InChI=1S/C6H4Br3NO/c7-2-1-3(10)5(9)6(11)4(2)8/h1,11H,10H2 |
InChI-Schlüssel |
RNVOFJYKEQCHPV-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1Br)Br)O)Br)N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Br)Br)O)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[2-(methylsulfinyl)phenyl]acetamide](/img/structure/B253525.png)




![N-[3-(dimethylamino)-2-methylphenyl]-N,N-dimethylamine](/img/structure/B253554.png)